molecular formula C10H9ClN2O3 B14876634 5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B14876634
M. Wt: 240.64 g/mol
InChI Key: WSWVCSGVSUPRBZ-UHFFFAOYSA-N
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Description

5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the chloro, cyano, and isopropyl groups.

    3-Cyano-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the chloro and isopropyl groups.

    6-Isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the chloro and cyano groups.

Uniqueness

The presence of the chloro, cyano, and isopropyl groups in 5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid makes it unique compared to similar compounds

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

5-chloro-3-cyano-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9ClN2O3/c1-4(2)8-7(11)6(10(15)16)5(3-12)9(14)13-8/h4H,1-2H3,(H,13,14)(H,15,16)

InChI Key

WSWVCSGVSUPRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C(=O)N1)C#N)C(=O)O)Cl

Origin of Product

United States

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